molecular formula C25H26N2O6 B613420 Fmoc-Leu-OSu CAS No. 76542-83-1

Fmoc-Leu-OSu

Cat. No. B613420
CAS RN: 76542-83-1
M. Wt: 450,49 g/mole
InChI Key: QOQFIQIYPSPWHZ-NRFANRHFSA-N
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Description

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

  • Field : Biochemistry
  • Application : Fmoc-Leu-OSu is used in the synthesis of peptides, which are biomolecules that may have several biological activities . Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
  • Method : The method involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process .
  • Results : The SPPS method has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .

Synthesis of Fmoc-N-Me-AA-OH

  • Field : Organic Chemistry
  • Application : One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .
  • Method : A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .
  • Results : The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .

Proteomics Studies

  • Field : Proteomics
  • Application : Fmoc-Leu-OSu is an Fmoc protected leucine derivative that is potentially useful for proteomics studies .
  • Method : The method involves the use of Fmoc-Leu-OSu in solid phase peptide synthesis techniques .
  • Results : The results of these studies would depend on the specific proteins being studied .

Synthesis of Various Oligopeptides

  • Field : Biochemistry
  • Application : Fmoc-Leu-OSu can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .
  • Method : The method involves the use of Fmoc-Leu-OSu and functionalized α-amino acid hydrochloride salts .
  • Results : The result is the formation of various oligopeptides .

Synthesis of Cyclic Depsipeptide Sansalvamide A

  • Field : Organic Chemistry
  • Application : Fmoc-Leu-OSu is used in the synthesis of cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .
  • Method : The method involves the use of Fmoc-Leu-OSu in the synthesis process .
  • Results : The result is the formation of cyclic depsipeptide sansalvamide A .

Therapeutics and Research Purposes

  • Field : Medical and Biological Research
  • Application : Synthetic peptides are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
  • Method : The method involves the use of Fmoc-Leu-OSu in solid-phase peptide synthesis techniques .
  • Results : The results of these studies would depend on the specific proteins being studied .

Safety And Hazards

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFIQIYPSPWHZ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679808
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-OSu

CAS RN

76542-83-1
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wikstrom, J Anagli, H Angliker… - Journal of enzyme …, 1993 - Taylor & Francis
… The tripeptide was obtained via Fmoc-Leu-OSu coupled to H-Leu-Ala-OH according to standard methods. The diazomethylketone was formed via a mixed anhydride reacted with …
Number of citations: 6 www.tandfonline.com
MJ Dixon, L Bourré, AJ MacRobert… - Bioorganic & medicinal …, 2007 - Elsevier
The first example of the synthesis of a peptide incorporating 5-aminolaevulinic acid (5-ALA) using standard Fmoc solid-phase chemistry is reported. The synthesised peptide contains …
Number of citations: 35 www.sciencedirect.com
C Wagner
Number of citations: 0

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